![molecular formula C14H23BN2O3 B1398948 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid CAS No. 1313736-64-9](/img/structure/B1398948.png)
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid
Overview
Description
“4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid” is a chemical compound with the molecular formula C14H23BN2O3 . It is related to other compounds such as “4-(2-(1 H -Pyrazol-1-yl)ethoxy)phenylboronic acid” and "4- (4-Ethylpiperazin-1-yl)phenylboronic acid pinacol ester" .
Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further connected to an ethoxy group and a piperazine ring . The molecular weight is 278.15 .Scientific Research Applications
Pharmaceutical Research
Compounds with structures similar to “4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid” have been explored for their potential as atypical antipsychotic agents . These compounds are designed to target specific receptors in the brain to treat conditions like schizophrenia .
Molecular Docking Studies
Related compounds have been used in molecular docking studies to understand protein-ligand interactions, which is crucial for the development of new drugs and therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
[4-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-2-16-7-9-17(10-8-16)11-12-20-14-5-3-13(4-6-14)15(18)19/h3-6,18-19H,2,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBUSQYKDMIUJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2CCN(CC2)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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